molecular formula C6H5BrClN B1524669 2-Bromo-6-chloro-3-methylpyridine CAS No. 867377-03-5

2-Bromo-6-chloro-3-methylpyridine

Cat. No.: B1524669
CAS No.: 867377-03-5
M. Wt: 206.47 g/mol
InChI Key: VAUAZVCUPGVDPB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methylpyridine is a halogenated pyridine derivative It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridine ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloro-3-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-6-chloro-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methylpyridine depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of halogen atoms makes it a versatile compound for further functionalization through substitution or coupling reactions.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-3-methylpyridine’s unique combination of bromine, chlorine, and methyl substituents provides distinct reactivity and makes it a valuable compound for various synthetic applications.

Properties

IUPAC Name

2-bromo-6-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUAZVCUPGVDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697210
Record name 2-Bromo-6-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867377-03-5
Record name 2-Bromo-6-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6-chloro-3-methyl-pyridine was prepared from 2-chloro-5-methylpyridine by by the method of Gros P. and Fort Y. (J. Org. Chem., 2005, 8220). A solution of n-BuLi (1.6M in hexanes) (2.0 ml, 3.30 mmol) in dry THF (6 ml) at −78° C. under argon was treated dropwise with a solution of 2-bromo-6-chloro-3-methyl-pyridine (642 mg, 3.10 mmol) in dry THF (4 ml) and stirred at this temperature for 30 minutes. A solution of DMF (385 μl, 4.70 mmol) in dry THF (1 ml) was added dropwise and stirred at −78° C. for a further 45 minutes before warming to ambient temperature. The reaction was quenched with MeOH (3 ml), treated with water and extracted with EtOAc. The combined organics were dried over MgSO4, filtered and evaporated under reduced pressure before purification by column chromatography on SiO2, eluting with 2% EtOH in DCM to afford 6-chloro-3-methyl-pyridine-2-carbaldehyde as a yellow solid (217 mg, 45%). 1H NMR (400 MHz, CDCl3) δ 10.09 (s, 1H), 7.60 (d, J=7.7 Hz, 1H), 7.42 (d, J=7.7 Hz, 1H), 2.64 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
642 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
385 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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